Varioxepine A
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Overview
Description
Varioxepine A is a unique alkaloid characterized by a 3H-oxepine structure with a novel oxa-cage. It was first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii . This compound has garnered significant interest due to its complex structure and potential biological activities.
Mechanism of Action
Target of Action
Varioxepine A is a 3H-oxepine-containing alkaloid . It was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii . The primary target of this compound is the plant pathogenic fungus Fusarium graminearum . This fungus is responsible for causing diseases in plants, and this compound’s ability to inhibit it is of significant interest.
Mode of Action
It is known that this compound inhibits this plant pathogenic fungus . The specific interactions between this compound and its target, leading to this inhibition, are subjects of ongoing research.
Biochemical Pathways
Given its inhibitory effect on Fusarium graminearum , it can be inferred that this compound likely interferes with the biochemical pathways essential for the growth and survival of this fungus
Result of Action
The primary known result of this compound’s action is the inhibition of the plant pathogenic fungus Fusarium graminearum . This suggests that this compound could potentially be used to control diseases caused by this fungus in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Varioxepine A is primarily obtained through natural extraction from the fungus Paecilomyces variotii. The extraction process involves fermentation, followed by solvent extraction and crystallization. The fungus is cultured in a suitable medium, and the compound is extracted using a mixture of chloroform, methanol, and water. The crystals are then obtained through slow evaporation and diffusion of water into the solvent mixture .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in research laboratories through the extraction process mentioned above. Further research is needed to develop efficient synthetic routes for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Varioxepine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Varioxepine A has several scientific research applications due to its unique structure and biological activities:
Chemistry: It serves as a model compound for studying complex alkaloid structures and their reactivity.
Industry: this compound’s unique structure can inspire the synthesis of novel compounds with industrial applications.
Comparison with Similar Compounds
Similar Compounds
Oxepinamide F: Another oxepine-containing compound with similar biological activities.
Varioloid A: A related compound isolated from the same fungal species.
Dihydrocinereain: A compound with a similar oxepine structure but different biological properties.
Uniqueness of Varioxepine A
This compound stands out due to its structurally unprecedented condensed 3,6,8-trioxabicyclo [3.2.1]octane motif.
Biological Activity
Varioxepine A is a novel alkaloid derived from the marine algal-derived endophytic fungus Paecilomyces variotii. This compound has garnered attention due to its unique structural characteristics and promising biological activities, particularly against various pathogens and cancer cell lines. This article provides a comprehensive overview of the biological activity of this compound, including detailed data tables and research findings.
Structural Characteristics
This compound is characterized by a 3H-oxepine structure with a condensed 3,6,8-trioxabicyclo[3.2.1]octane motif. The absolute configuration of this compound was determined through advanced techniques, including single-crystal X-ray crystallography and density functional theory (DFT) calculations, which confirmed its unique molecular arrangement .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties, particularly against plant pathogenic fungi. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in the following table:
Pathogen | MIC (µg/mL) |
---|---|
Fusarium graminearum | 4 |
Vibrio vulnificus | 6.25 |
Vibrio rotiferianus | 12.5 |
Vibrio campbellii | 6.25 |
These results indicate that this compound is particularly effective against Fusarium graminearum, a significant plant pathogen, suggesting its potential use in agricultural applications to combat fungal infections .
Cytotoxicity and Anti-cancer Activity
In addition to its antimicrobial effects, this compound has shown cytotoxic activity against various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
A-375 (melanoma) | 5.39 |
HCT116 (colon cancer) | Not specified |
The compound exhibited weak inhibitory activity against these tumor cell lines, indicating potential for further development as an anti-cancer agent .
The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may inhibit key pathways involved in inflammation and tumor progression. For instance, it has shown anti-inflammatory activity by reducing nitric oxide production induced by lipopolysaccharide (LPS), with an IC50 value of approximately 37 µM .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Study on Antifungal Activity : Researchers isolated this compound from Paecilomyces variotii and tested its efficacy against various fungal strains. The results indicated strong antifungal properties, particularly against Fusarium graminearum, which is crucial for agricultural health.
- Cytotoxicity Assays : In vitro assays demonstrated that this compound could inhibit the growth of melanoma and colon cancer cells, suggesting a potential role in cancer therapy.
- Anti-inflammatory Effects : The compound's ability to inhibit NO production points to its potential application in treating inflammatory diseases.
Properties
IUPAC Name |
(1S,3S,15R,18R)-3-benzyl-19,19-dimethyl-6-propan-2-yl-10,16,20,21-tetraoxa-2,5,8-triazapentacyclo[16.2.1.01,15.02,7.09,15]henicosa-6,8,11,13-tetraen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-16(2)20-21-28-23-25(12-8-9-13-31-23)26(33-19(15-32-25)24(3,4)34-26)29(21)18(22(30)27-20)14-17-10-6-5-7-11-17/h5-13,16,18-19H,14-15H2,1-4H3,(H,27,30)/t18-,19+,25+,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRCCRWGGJKTKC-GZLQHJCCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C3C4(C=CC=CO3)C5(N2C(C(=O)N1)CC6=CC=CC=C6)OC(CO4)C(O5)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2N=C3[C@]4(C=CC=CO3)[C@]5(N2[C@H](C(=O)N1)CC6=CC=CC=C6)O[C@H](CO4)C(O5)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.